amine CAS No. 914236-40-1](/img/structure/B604758.png)
[(3-Butoxy-4-chlorophenyl)sulfonyl](2-thienylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Butoxy-4-chlorophenyl)sulfonyl](2-thienylmethyl)amine is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Butoxy-4-chlorophenyl)sulfonyl](2-thienylmethyl)amine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the thiophene derivative: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamide group: This step often involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Substitution reactions: The butoxy and chloro groups are introduced through nucleophilic substitution reactions, often using appropriate alkyl halides and chlorinating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[(3-Butoxy-4-chlorophenyl)sulfonyl](2-thienylmethyl)amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(3-Butoxy-4-chlorophenyl)sulfonyl](2-thienylmethyl)amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of [(3-Butoxy-4-chlorophenyl)sulfonyl](2-thienylmethyl)amine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide: Lacks the butoxy group, which may affect its solubility and binding properties.
3-butoxy-4-chloro-N-[(phenyl)methyl]benzene-1-sulfonamide: Replaces the thiophene ring with a phenyl ring, potentially altering its electronic properties and reactivity.
Uniqueness
[(3-Butoxy-4-chlorophenyl)sulfonyl](2-thienylmethyl)amine is unique due to the presence of both the butoxy and thiophene groups, which confer distinct electronic and steric properties. These features can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
914236-40-1 |
|---|---|
Molecular Formula |
C15H18ClNO3S2 |
Molecular Weight |
359.9g/mol |
IUPAC Name |
3-butoxy-4-chloro-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H18ClNO3S2/c1-2-3-8-20-15-10-13(6-7-14(15)16)22(18,19)17-11-12-5-4-9-21-12/h4-7,9-10,17H,2-3,8,11H2,1H3 |
InChI Key |
MUCOWVNYULZJCS-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


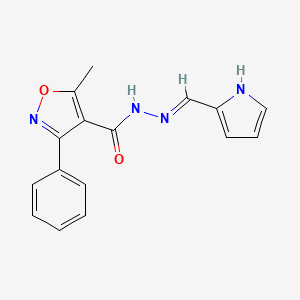
![2-bromo-4-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B604677.png)
![3-[4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B604681.png)
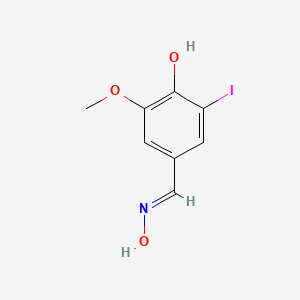
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B604683.png)
![4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B604684.png)
![2-[(2,3-dihydro-1H-inden-5-ylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B604685.png)
![N~1~-(2,4-DICHLOROPHENYL)-2-[(E)-1-(2-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B604687.png)
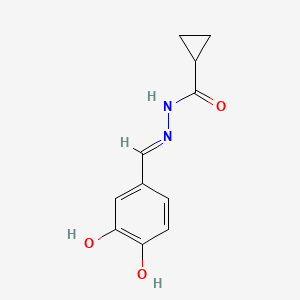
![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B604691.png)
![3-{[(E)-1-(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B604692.png)
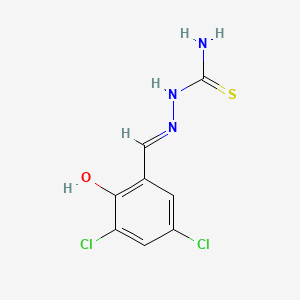
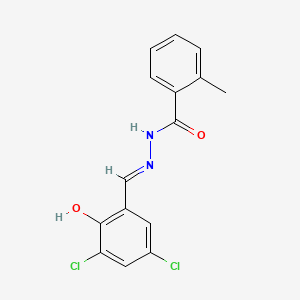
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B604701.png)
